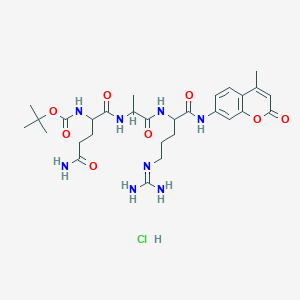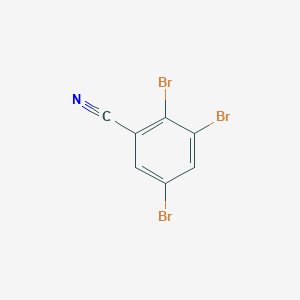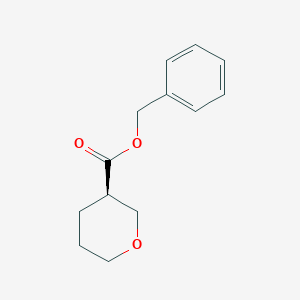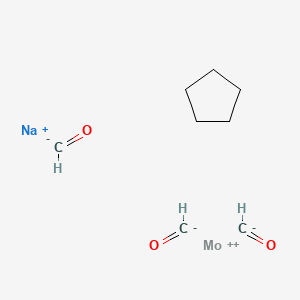
4-Pyrimidinamine, 5-methoxy-2-(4-pyridinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Pyrimidinamine, 5-methoxy-2-(4-pyridinyl)- is a heterocyclic organic compound that features both pyrimidine and pyridine rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. Its unique structure allows it to participate in a variety of chemical reactions, making it a versatile building block for synthesizing more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyrimidinamine, 5-methoxy-2-(4-pyridinyl)- typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Pyridinyl Substitution: The 2-position of the pyrimidine ring is substituted with a pyridinyl group through a nucleophilic aromatic substitution reaction. This can be facilitated by using a suitable leaving group and a strong base.
Industrial Production Methods
In an industrial setting, the production of 4-Pyrimidinamine, 5-methoxy-2-(4-pyridinyl)- may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency in large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, to form various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenated derivatives, strong bases (e.g., sodium hydride), and nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions include various substituted pyrimidine and pyridine derivatives, which can be further utilized in the synthesis of more complex molecules for pharmaceutical or industrial applications.
Applications De Recherche Scientifique
Chemistry
In chemistry, 4-Pyrimidinamine, 5-methoxy-2-(4-pyridinyl)- is used as a precursor for synthesizing a wide range of heterocyclic compounds. Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It can interact with biological targets such as enzymes and receptors, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, 4-Pyrimidinamine, 5-methoxy-2-(4-pyridinyl)- is explored for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound is used in the production of advanced materials and as a catalyst in various chemical processes. Its unique properties enable its application in the development of new materials with specific functionalities.
Mécanisme D'action
The mechanism of action of 4-Pyrimidinamine, 5-methoxy-2-(4-pyridinyl)- involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound can bind to active sites or allosteric sites on enzymes, modulating their activity. In the case of receptors, it can act as an agonist or antagonist, influencing signal transduction pathways. The specific pathways involved depend on the biological context and the target molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Pyrimidinamine, 2-methoxy-: This compound lacks the pyridinyl group, making it less versatile in terms of chemical reactivity and applications.
4-Pyridinamine, 2-methoxy-:
5-Methoxy-2-(4-pyridinyl)pyrimidine: A closely related compound with slight structural differences that can influence its reactivity and biological activity.
Uniqueness
4-Pyrimidinamine, 5-methoxy-2-(4-pyridinyl)- stands out due to its unique combination of functional groups and ring structures. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile and valuable compound in scientific research and industrial applications.
Propriétés
Numéro CAS |
133661-39-9 |
|---|---|
Formule moléculaire |
C10H10N4O |
Poids moléculaire |
202.21 g/mol |
Nom IUPAC |
5-methoxy-2-pyridin-4-ylpyrimidin-4-amine |
InChI |
InChI=1S/C10H10N4O/c1-15-8-6-13-10(14-9(8)11)7-2-4-12-5-3-7/h2-6H,1H3,(H2,11,13,14) |
Clé InChI |
SDDPWJOEOFXYOC-UHFFFAOYSA-N |
SMILES canonique |
COC1=CN=C(N=C1N)C2=CC=NC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![5-Phenylindeno[1,2-b]carbazol-11(5H)-one](/img/structure/B12099747.png)




![2,3,12,13-Tetrathia-9,16-diazapentacyclo[12.6.0.04,11.05,9.016,20]icosane](/img/structure/B12099765.png)


![3-Iodo-6-methoxy-1H-[1,5]naphthyridin-4-one](/img/structure/B12099792.png)
